Ethanol, 2,2'-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis-
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Overview
Description
Ethanol, 2,2’-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis- is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, amino, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis- involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the benzimidazole core, followed by the introduction of the butynyl and nitro groups. The final steps involve the addition of the bis(2-hydroxyethyl)amino groups and the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield carbonyl compounds, while reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
Ethanol, 2,2’-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis- involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonds, hydrophobic interactions, and covalent bonds. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethanol, 2,2’-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis-
- Ethanol, 2,2’-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis-
Uniqueness
The uniqueness of Ethanol, 2,2’-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis- lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
112094-03-8 |
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Molecular Formula |
C23H31N5O6S |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
2-[4-[2-[4-[bis(2-hydroxyethyl)amino]but-2-ynylsulfanyl]-5-nitrobenzimidazol-1-yl]but-2-ynyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C23H31N5O6S/c29-14-10-25(11-15-30)7-1-2-9-27-22-6-5-20(28(33)34)19-21(22)24-23(27)35-18-4-3-8-26(12-16-31)13-17-32/h5-6,19,29-32H,7-18H2 |
InChI Key |
GOECSLAKSBIVLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(N2CC#CCN(CCO)CCO)SCC#CCN(CCO)CCO |
Origin of Product |
United States |
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